An In-Depth Technical Guide to NPEC-caged-(S)-3,5-DHPG: A Tool for Precision Neuromodulation
An In-Depth Technical Guide to NPEC-caged-(S)-3,5-DHPG: A Tool for Precision Neuromodulation
This guide provides a comprehensive technical overview of NPEC-caged-(S)-3,5-DHPG, a photolabile derivative of a potent Group I metabotropic glutamate receptor (mGluR) agonist. It is intended for researchers, neuroscientists, and drug development professionals who seek to leverage the power of photocaging technology to investigate neural circuitry and synaptic plasticity with high spatiotemporal resolution. We will explore the fundamental principles of the compound, its mechanism of action, detailed experimental protocols, and the intricate signaling pathways it modulates.
Foundational Concepts: The Power of Caged Compounds
In neuroscience, understanding the precise timing and location of molecular events is paramount. "Caged compounds" are indispensable tools for achieving this level of control.[1][2] They are biologically active molecules rendered temporarily inert by a covalently attached, photolabile protecting group—the "cage".[2][3] This molecular construct allows the compound to be introduced into a biological system without eliciting a response. Upon irradiation with light of a specific wavelength, the protective cage is cleaved, releasing the active molecule in a rapid and localized manner.[4] This "uncaging" process provides unparalleled temporal and spatial control over the activation of specific cellular pathways, far surpassing the capabilities of traditional pharmacological methods.[1]
The molecule at the core of this guide, (S)-3,5-dihydroxyphenylglycine or (S)-3,5-DHPG, is a highly selective and potent agonist for Group I metabotropic glutamate receptors, specifically mGluR1 and mGluR5.[5][6] These G-protein coupled receptors are critical modulators of synaptic transmission and plasticity, playing key roles in processes like long-term potentiation (LTP) and long-term depression (LTD).[7][8] By caging (S)-3,5-DHPG, we create a tool that can trigger these fundamental neuronal processes on demand, at the level of a single synapse or dendritic spine.
NPEC-caged-(S)-3,5-DHPG: Structure and Photolysis Mechanism
NPEC-caged-(S)-3,5-DHPG is the 1-(2-nitrophenyl)ethyl (NPEC) caged version of the active (S)-3,5-DHPG molecule.[9][10] The NPEC group is a classic ortho-nitrobenzyl caging chromophore that effectively blocks the biological activity of the DHPG molecule until its removal.
Chemical Properties
| Property | Value | Source |
| Full Chemical Name | (N)-1-(2-Nitrophenyl)ethylcarboxy-(S)-3,5-Dihydroxyphenylglycine | [10] |
| Molecular Formula | C₁₇H₁₆N₂O₈ | [10] |
| Molecular Weight | 376.32 g/mol | [10] |
| Purity | ≥97% (HPLC) | [10] |
| Storage | Store at -20°C, protect from light | [6][10] |
The Uncaging Reaction: Mechanism of Photolysis
The release of active (S)-3,5-DHPG is initiated by photolysis, typically using UV light in the 350-360 nm range.[11] The absorption of a photon by the NPEC chromophore triggers a rapid intramolecular rearrangement, leading to the cleavage of the ester bond linking the cage to the DHPG molecule. This process is generally efficient and occurs on a sub-millisecond timescale, enabling the study of fast synaptic events.
The byproducts of this photolysis reaction are the active (S)-3,5-DHPG, a proton, and a nitroso ketone. It is crucial for experimental design to consider the potential effects of these byproducts. The release of a proton can cause localized acidification, which may have off-target effects. Control experiments, such as irradiating the tissue in the absence of the caged compound or using a caged proton, are essential to validate that the observed biological response is due solely to the released agonist.[11]
Biological Activity: Modulating Group I mGluR Signaling
Once uncaged, (S)-3,5-DHPG selectively binds to and activates Group I mGluRs (mGluR1 and mGluR5).[12] These receptors are coupled to Gαq/11 G-proteins, and their activation initiates a canonical signaling cascade that results in profound changes in neuronal excitability and function.[13]
Receptor Selectivity of (S)-3,5-DHPG
| Receptor Subtype | Activity | EC₅₀ / Kᵢ | Source |
| mGluR1a | Agonist | Kᵢ = 0.9 µM | [5] |
| mGluR5a | Agonist | Kᵢ = 3.9 µM / EC₅₀ = 2 µM | [5][6] |
| mGluR3 | Weak Agonist | EC₅₀ = 106 µM | [6] |
| mGluR2, 4, 7, 8 | No significant activity | EC₅₀ > 1000 µM | [6] |
| Ionotropic Receptors | No significant activity | - | [5] |
The Gαq/PLC Signaling Pathway
The primary signaling pathway activated by (S)-3,5-DHPG involves the activation of Phospholipase C (PLC).[13][14]
-
(S)-3,5-DHPG Binding: The agonist binds to the extracellular domain of mGluR1/5.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gαq/11 protein.
-
PLC Activation: The activated Gαq/11 subunit stimulates Phospholipase C (PLC).
-
PIP₂ Hydrolysis: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane lipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13]
-
Downstream Effects:
-
IP₃ and Calcium Mobilization: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[7][14][15] This transient increase in intracellular Ca²⁺ is a critical signal that can activate a host of downstream enzymes, including Ca²⁺/calmodulin-dependent protein kinases (CaMKs).[16]
-
DAG and PKC Activation: DAG remains in the cell membrane and, in conjunction with the elevated Ca²⁺, activates Protein Kinase C (PKC). PKC phosphorylates numerous target proteins, including ion channels and other receptors, thereby modulating their activity.
-
Beyond this canonical pathway, Group I mGluR activation can also engage other signaling networks, such as the mitogen-activated protein kinase (MAPK/ERK) and PI3K/Akt pathways, which are crucial for regulating gene transcription and long-term changes in synaptic function.[16][17][18]
Experimental Protocols and Considerations
The primary application of NPEC-caged-(S)-3,5-DHPG is in photostimulation experiments, often combined with electrophysiology or calcium imaging. Two-photon (2P) uncaging is particularly powerful as it allows for highly localized, three-dimensional release of the agonist, minimizing out-of-focus photolysis and tissue damage.[3][19]
Workflow for a Two-Photon Uncaging Experiment
Detailed Protocol: Two-Photon Uncaging in Brain Slices
This protocol provides a general framework. Specific parameters (e.g., laser power, pulse duration) must be empirically determined for each experimental setup.
-
Solution Preparation:
-
Prepare a stock solution of NPEC-caged-(S)-3,5-DHPG in DMSO or water. Note that some compounds may have limited solubility.
-
Dilute the stock solution into your artificial cerebrospinal fluid (ACSF) to a final working concentration, typically between 200 µM and 1 mM.
-
Protect the solution from light at all times by wrapping the container in foil. Prepare fresh solutions daily for optimal performance.[6]
-
-
Slice Preparation and Loading:
-
Prepare acute brain slices (e.g., hippocampal, cortical) using standard methods.
-
Allow slices to recover before transferring them to the recording chamber of the two-photon microscope.
-
Begin perfusion with the ACSF containing the caged compound. Allow at least 15-20 minutes for the compound to diffuse evenly throughout the tissue.
-
-
Targeting and Imaging:
-
Identify a target neuron, which may be filled with a fluorescent indicator (e.g., Alexa Fluor 594 for morphology, GCaMP for calcium) via a patch pipette.
-
Use a standard imaging wavelength (e.g., 930 nm) to visualize the cell and select a region of interest, such as a dendritic spine or a small dendritic segment.[19]
-
Acquire a series of baseline images and/or electrophysiological recordings to establish a stable pre-stimulation state.[19]
-
-
Photostimulation (Uncaging):
-
Switch the laser wavelength to one suitable for two-photon excitation of the NPEC cage (typically ~720 nm).
-
Carefully position the focal point of the uncaging laser onto the desired subcellular target.
-
Deliver a short laser pulse or a train of pulses (e.g., 1-5 ms pulse duration, 5-20 mW power at the sample). Crucially, laser power must be calibrated to elicit a physiological response without causing photodamage.
-
Simultaneously record the resulting biological activity (e.g., postsynaptic current, change in fluorescence).
-
-
Post-Stimulation and Controls:
-
Continue to acquire images and/or electrophysiological data after the uncaging event to monitor for any induced plasticity.
-
Control Experiment 1 (Photodamage): Deliver the same laser pulse in a nearby region where no response is expected. A significant change in morphology or baseline fluorescence may indicate photodamage.
-
Control Experiment 2 (Specificity): Perform the uncaging protocol in the presence of a specific mGluR1/5 antagonist (e.g., MPEP for mGluR5) to confirm that the observed effect is mediated by the target receptors.
-
Advantages, Limitations, and Future Directions
Advantages:
-
High Spatiotemporal Precision: Activation can be restricted to femtoliter volumes and controlled on a millisecond timescale.[3]
-
Mimics Synaptic Events: Can simulate the localized release of neurotransmitters to study synaptic function with high fidelity.
-
Subcellular Targeting: Allows for the stimulation of individual dendritic spines or domains.
Limitations:
-
Potential for Phototoxicity: High laser powers can damage tissue. Careful calibration is essential.
-
Biological Inertness: The caged compound itself should be biologically inert, but some caged compounds can exhibit partial agonist or antagonist activity at high concentrations.[20]
-
Byproduct Effects: Photolysis byproducts can have off-target effects that must be controlled for.
-
Shallow Penetration of UV Light: For one-photon uncaging, the UV light required has limited penetration depth in scattering tissue like the brain. Two-photon uncaging largely overcomes this limitation.
The development of new caging chromophores sensitive to different wavelengths of light is an active area of research.[4][21] These advancements will enable multi-color uncaging experiments, where two or more different molecules (e.g., an agonist and an antagonist) can be released independently in the same preparation, allowing for even more sophisticated interrogation of neural circuits.[3][21] NPEC-caged-(S)-3,5-DHPG remains a powerful and relevant tool, providing a reliable method for optically controlling a critical neuromodulatory pathway.
References
-
Wójtowicz, T., & Mozrzymas, J. W. (2002). (S)-3,5-DHPG: a review. Polish journal of pharmacology, 54(3), 197–214. [Link]
-
Wójtowicz, T., & Mozrzymas, J. W. (2002). (S)-3,5-DHPG: A Review. CNS Drug Reviews, 8(2), 197-214. [Link]
-
Ribeiro, F. M., Paquet, M., Cregan, T., & Ferguson, S. S. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Physiological reviews, 90(1), 73–118. [Link]
-
Nik Ramli, N. N., Khan, F., & Ling, K. H. (2017). The neuroprotective effects of (S)-3,5-dihydroxyphenylglycine preconditioning in middle cerebral artery occluded rats: a perspective as a contrivance for stroke. Journal of physiological anthropology, 36(1), 1. [Link]
-
Wójtowicz, T., & Mozrzymas, J. W. (2002). (S)-3,5-DHPG: a review. CNS Drug Reviews, 8(2), 197-214. [Link]
-
Landucci, E., Pellegrini-Giampietro, D. E., & Cozzi, A. (2020). Tolerance Induced by (S)-3,5-Dihydroxyphenylglycine Postconditioning is Mediated by the PI3K/Akt/GSK3β Signalling Pathway in an In Vitro Model of Cerebral Ischemia. Neuroscience, 432, 114–124. [Link]
-
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619–628. [Link]
-
Zito, K. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. Retrieved February 4, 2026, from [Link]
-
Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. The Journal of physiology, 596(17), 3895–3903. [Link]
-
Hu, H. J., & Gereau, R. W. (2003). Metabotropic Glutamate Receptor 5 Modulates Nociceptive Plasticity via Extracellular Signal-Regulated Kinase–Kv4.2 Signaling in Spinal Cord Dorsal Horn Neurons. Journal of Neuroscience, 23(26), 8949-8959. [Link]
-
Krieger, P., Hellgren-Kotaleski, J., & El Manira, A. (2005). Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. Journal of Neuroscience, 25(11), 2827-2836. [Link]
-
Ellis-Davies, G. C. R. (n.d.). Flash photolysis of caged compounds. The University of Texas at Dallas. Retrieved February 4, 2026, from [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Cold Spring Harbor protocols, 2019(1). [Link]
-
Topolnik, L., Azzi, M., & Lacaille, J. C. (2005). mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones. The Journal of physiology, 565(Pt 1), 141–159. [Link]
-
Gregory, K. J., & Conn, P. J. (2015). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS chemical neuroscience, 6(8), 1277–1292. [Link]
-
Amatrudo, J. M., Olson, J. P., & Ellis-Davies, G. C. (2014). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in molecular neuroscience, 7, 3. [Link]
-
Wang, H., & Kim, C. H. (2012). Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases. Frontiers in pharmacology, 3, 198. [Link]
-
West, A. R., & Kramer, R. H. (2020). A Chemically Stable Photocaged Noradrenaline. ACS chemical neuroscience, 11(13), 1913–1918. [Link]
-
Ellis-Davies, G. C. R. (2018). Representative caged compounds used in the biological sciences. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Olson, J. P., Banghart, M. R., & Ellis-Davies, G. C. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5946–5949. [Link]
-
Salierno, M., Paez, M., & Etchenique, R. (2014). A Visible-Light-Sensitive Caged Serotonin. ACS chemical neuroscience, 5(4), 263–267. [Link]
-
Wang, J. Q., & Mao, L. (2006). A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway. Journal of Neuroscience, 26(3), 968-978. [Link]
-
Karim, F., Wang, C. C., & Gereau, R. W. (2001). Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflammatory Pain in Mice. Journal of Neuroscience, 21(11), 3771-3779. [Link]
-
Ellis-Davies, G. C. R. (2023). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Angewandte Chemie International Edition, 62(8), e202214470. [Link]
-
Sarkisov, D. V. (n.d.). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Florida State University. Retrieved February 4, 2026, from [Link]
-
Fedoryak, O. D., Sul, J., Haydon, P. G., & Ellis-Davies, G. C. R. (2005). Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells. Chemical Communications, (29), 3664-3666. [Link]
-
JoVE. (2014). MPM Imaging with UV Focal Glutamate Uncaging in Pyramidal Neurons. YouTube. Retrieved February 4, 2026, from [Link]
Sources
- 1. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. (S)-3,5-DHPG | Group I mGlu receptor agonist | Hello Bio [hellobio.com]
- 7. (S)-3,5-DHPG: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theclinivex.com [theclinivex.com]
- 10. NPEC-caged-(S)-3,5-DHPG | CAS 1257323-86-6 | Tocris Bioscience [tocris.com]
- 11. NPE-caged-proton | Other Caged Compounds | Tocris Bioscience [tocris.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 17. Tolerance Induced by (S)-3,5-Dihydroxyphenylglycine Postconditioning is Mediated by the PI3K/Akt/GSK3β Signalling Pathway in an In Vitro Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 20. nathan.instras.com [nathan.instras.com]
- 21. higleylab.org [higleylab.org]
